molecular formula C8H8N2O4S2 B181825 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 55970-51-9

3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B181825
CAS RN: 55970-51-9
M. Wt: 260.3 g/mol
InChI Key: NJVRDLFBTCXKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as TZD and has been extensively studied for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of TZD is not fully understood. It is believed that TZD works by activating peroxisome proliferator-activated receptor-gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. TZD has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

TZD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease insulin resistance, and improve glucose uptake. TZD has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, TZD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of TZD is that it is relatively easy to synthesize and can be produced in large quantities. This makes it an attractive compound for use in laboratory experiments. However, one limitation of TZD is that it is not very stable and can degrade over time. This can make it difficult to work with in a laboratory setting.

Future Directions

There are a number of potential future directions for research involving TZD. One area of research is the development of new drugs based on TZD for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of TZD. Additionally, there is potential for research into the use of TZD as a neuroprotective agent for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of TZD involves the reaction of 2,4-thiazolidinedione with cysteine in the presence of a base. This reaction leads to the formation of 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione. This process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

TZD has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. TZD has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. TZD has also been studied for its potential use as a neuroprotective agent.

properties

CAS RN

55970-51-9

Product Name

3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C8H8N2O4S2

Molecular Weight

260.3 g/mol

IUPAC Name

3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O4S2/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2

InChI Key

NJVRDLFBTCXKDH-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O

Canonical SMILES

C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O

Origin of Product

United States

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